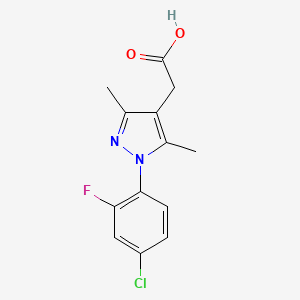

2-(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Description

The compound 2-(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is a pyrazole derivative featuring a substituted phenyl ring (4-chloro-2-fluorophenyl) and an acetic acid moiety.

Properties

Molecular Formula |

C13H12ClFN2O2 |

|---|---|

Molecular Weight |

282.70 g/mol |

IUPAC Name |

2-[1-(4-chloro-2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid |

InChI |

InChI=1S/C13H12ClFN2O2/c1-7-10(6-13(18)19)8(2)17(16-7)12-4-3-9(14)5-11(12)15/h3-5H,6H2,1-2H3,(H,18,19) |

InChI Key |

SANDFPLGAXXSDT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C2=C(C=C(C=C2)Cl)F)C)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Substitution Reactions: The 4-chloro-2-fluorophenyl group can be introduced via a substitution reaction using appropriate halogenated precursors and coupling reagents.

Acetic Acid Introduction: The acetic acid moiety can be introduced through carboxylation reactions or by using acetic anhydride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group of the acetic acid moiety, converting it to an alcohol.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic ring.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. In vitro evaluations conducted by the National Cancer Institute (NCI) demonstrated significant antitumor activity against various cancer cell lines. The compound exhibited a mean growth inhibition (GI50) value of approximately 15.72 μM, indicating its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in tumor cells. Research indicates that it may interfere with specific signaling pathways crucial for cell survival and proliferation, although detailed mechanisms remain to be fully elucidated .

Material Science Applications

Polymer Chemistry

In addition to its medicinal uses, 2-(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid has been explored as a chain transfer agent in polymerization processes. It can be utilized to control the molecular weight and polydispersity of polymers synthesized from acrylates and methacrylates. This property is particularly beneficial for creating block copolymers with tailored properties for specific applications .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, the compound was tested against a panel of over sixty different cancer cell lines. The results confirmed that it not only inhibited cell growth but also induced apoptosis in several resistant cancer types. The study concluded that further development could lead to effective treatments for cancers that currently lack targeted therapies .

Case Study 2: Polymerization Applications

A study investigating the use of this compound as a chain transfer agent revealed that it effectively controlled polymerization rates and product characteristics. The research demonstrated that polymers produced with this compound exhibited enhanced mechanical properties, making them suitable for use in biomedical applications such as drug delivery systems .

Data Tables

Mechanism of Action

The mechanism of action of 2-(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Interacting with Receptors: Modulating receptor activity to elicit specific cellular responses.

Affecting Gene Expression: Influencing the expression of genes related to its biological activities.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The core structure of pyrazole-acetic acid derivatives includes a 3,5-dimethylpyrazole ring linked to a substituted aromatic system (phenyl or heterocyclic) and an acetic acid group. Key structural variations among analogs include:

- Substituents on the phenyl ring : Chloro, fluoro, or mixed halogen groups at ortho, meta, or para positions.

- Heterocyclic replacements : Pyridazine or pyrimidine rings replacing the phenyl group.

- Modifications to the acetic acid group : Ester or amide derivatives.

The table below summarizes physicochemical data for analogs derived from the evidence:

Estimated properties of the main compound :

Electronic and Steric Effects

- Steric Effects : Ortho-substituents (e.g., 2-F in ) introduce steric hindrance, which may reduce rotational freedom or alter binding conformations compared to para-substituted analogs.

Biological Activity

2-(1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. The pyrazole moiety has been recognized for its diverse therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

It features a chlorinated aromatic ring and a pyrazole group, which are key to its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicate that derivatives of pyrazole exhibit moderate to high cytotoxicity, with IC50 values ranging from 100 µg/mL to 250 µg/mL against human cancer cell lines such as A549 and H460 .

Table 1: Cytotoxicity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | A549 | 150 |

| Compound B | H460 | 200 |

| Compound C | HT-29 | 120 |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been extensively studied. For example, certain pyrazole compounds demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL .

Table 2: Antimicrobial Efficacy of Selected Pyrazole Compounds

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound D | Staphylococcus aureus | 0.22 |

| Compound E | Escherichia coli | 0.30 |

| Compound F | Pseudomonas aeruginosa | 0.25 |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through multiple pathways:

- Caspase Activation : Induction of apoptosis in cancer cells through caspase activation.

- Inhibition of Enzymes : Targeting enzymes involved in inflammatory pathways.

- Disruption of Cellular Homeostasis : Affecting ion homeostasis in pathogens leading to cell death.

Case Studies

A notable case study involved the evaluation of a similar pyrazole derivative in an animal model for its anticancer efficacy. The study reported a significant reduction in tumor size following treatment, along with minimal side effects compared to conventional chemotherapy agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.